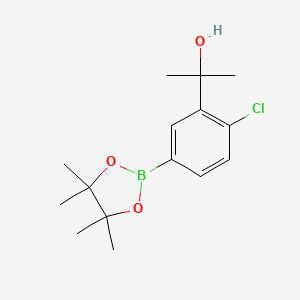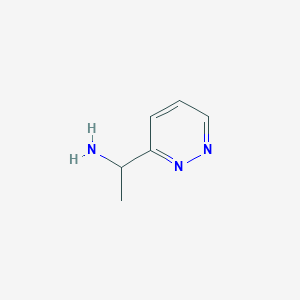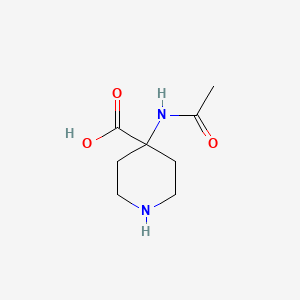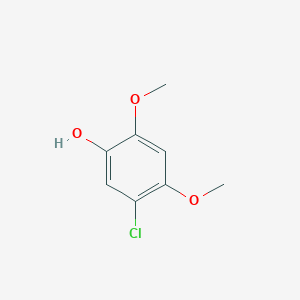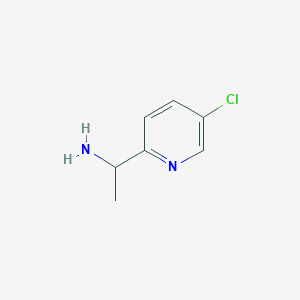
1-(5-氯吡啶-2-基)乙胺
描述
“1-(5-Chloropyridin-2-yl)ethan-1-amine” is a chemical compound with the molecular formula C7H9ClN2 . It is also known as "(1R)-1-(5-chloropyridin-2-yl)ethan-1-amine dihydrochloride" .
Molecular Structure Analysis
The InChI code for “1-(5-Chloropyridin-2-yl)ethan-1-amine” is1S/C7H9ClN2/c1-5(9)7-3-2-6(8)4-10-7/h2-5H,9H2,1H3 . This indicates the molecular structure of the compound. The compound has a molecular weight of 156.61 . Physical And Chemical Properties Analysis
“1-(5-Chloropyridin-2-yl)ethan-1-amine” appears as a yellow to brown liquid . It has a molecular weight of 156.61 . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the search results.科学研究应用
化学结构和相互作用:
- 3-氯吡啶-2-胺是 1-(5-氯吡啶-2-基)乙胺合成中的副产物,其结构中表现出氢键缔合,形成环状二聚体。这一特性对于理解其化学行为以及在合成和材料科学中的潜在应用至关重要 (胡,杨,罗,李,2011).
晶体结构和合成:
- 分析了与 1-(5-氯吡啶-2-基)乙胺相关的仲胺的晶体结构,提供了对分子构型的见解,这些构型对于合成和材料应用很重要 (阿德莱克和奥蒙迪,2022).
生物催化应用:
- 对转氨酶在与 1-(5-氯吡啶-2-基)乙胺相关的化合物的生物催化胺化中的研究探讨了链长对反应性的影响。这在药物合成和生物催化中具有意义 (洛佩兹-伊格莱西亚斯等人,2016).
有机催化:
- 已经对可回收的 C2 对称叔胺-方酰胺有机催化剂进行了研究,使用与 1-(5-氯吡啶-2-基)乙胺相关的结构。这项研究对于有机合成中的可持续和高效催化具有重要意义 (科斯滕科,库切连科,兹洛金,2018).
选择性胺化过程:
- 涉及与感兴趣的化学结构密切相关的化合物(如 5-溴-2-氯吡啶)的选择性胺化研究有助于选择性合成方法的发展,尤其是在制药领域 (吉,李,邦内勒,2003).
安全和危害
The safety data sheet (SDS) for “1-(5-Chloropyridin-2-yl)ethan-1-amine” suggests avoiding contact with skin and eyes, and not to breathe in mist, gas, or vapors . It also recommends using personal protective equipment and ensuring adequate ventilation . The hazard statements for the compound include H302, H315, H319, and H335 .
属性
IUPAC Name |
1-(5-chloropyridin-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-5(9)7-3-2-6(8)4-10-7/h2-5H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFCMANDGJSIMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

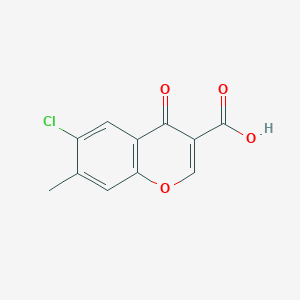
![1-[(4-Fluoro-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332939.png)
![1-[(2-Methoxy-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332946.png)
![1-[(2,3-Dimethyl-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332947.png)

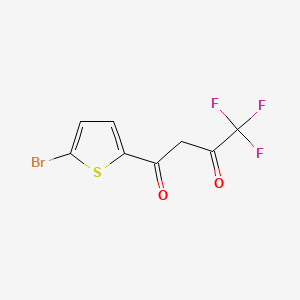
![4-{2-Oxo-2-[N'-(pyridine-4-carbonyl)-hydrazino]-ethoxy}-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B6332973.png)

